1'-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4'-bipiperidine]-4'-carboxamide
Description
1’-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a dioxopyrrolidinyl moiety, and a bipiperidine carboxamide group, making it a subject of interest for chemists and researchers.
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c22-15-5-4-6-16(13-15)26-18(27)14-17(19(26)28)24-11-7-21(8-12-24,20(23)29)25-9-2-1-3-10-25/h4-6,13,17H,1-3,7-12,14H2,(H2,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXMMRNMKNDOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps, starting with the preparation of the core structures followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1’-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4’-bipiperidine]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-1,2-propanedione: Shares the chlorophenyl group but differs in the overall structure and functional groups.
Indole Derivatives: Contains similar aromatic structures but with different functional groups and biological activities.
Uniqueness
1’-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4’-bipiperidine]-4’-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 1'-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4'-bipiperidine]-4'-carboxamide , also known as a derivative of dioxopyrrolidine, has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and pain management. This article explores its biological activity, focusing on anticonvulsant properties, analgesic effects, and anti-inflammatory mechanisms, supported by data tables and case studies.
The molecular structure of the compound includes a chlorophenyl group and a bipiperidine moiety, contributing to its pharmacological profile. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H19ClN2O3 |
| Molecular Weight | 320.79 g/mol |
| IUPAC Name | 1'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4'-bipiperidine]-4'-carboxamide |
| LogP | 2.34 |
| Polar Surface Area | 85.76 Ų |
Anticonvulsant Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticonvulsant properties. For instance, derivatives containing the dioxopyrrolidine core have shown efficacy in various animal seizure models:
- Maximal Electroshock (MES) Test : The compound exhibited protective effects with an ED50 value indicating effective dosage for seizure prevention.
- Subcutaneous Pentylenetetrazole (PTZ) Test : Similar protective effects were noted, suggesting broad-spectrum anticonvulsant activity.
Table 1: Anticonvulsant Efficacy of Related Compounds
| Compound ID | ED50 (mg/kg) MES | ED50 (mg/kg) PTZ | Notes |
|---|---|---|---|
| Compound A | 49.6 | 67.4 | Broad-spectrum activity |
| Compound B | 63.2 | 56.1 | Effective against drug-resistant epilepsy |
| Compound C | 31.3 | Not tested | High efficacy in acute models |
Analgesic Effects
In addition to anticonvulsant properties, the compound has been evaluated for its analgesic potential:
- Formalin-Induced Pain Model : The compound significantly reduced pain responses in both phases of the formalin test with an ED50 value of approximately 85.1 mg/kg for phase I and 56.1 mg/kg for phase II.
- Capsaicin-Induced Neurogenic Pain : Efficacy was also noted in models inducing neurogenic pain, suggesting a multifaceted mechanism involving TRPV1 receptor antagonism.
Table 2: Analgesic Activity in Various Models
| Pain Model | ED50 (mg/kg) | Observations |
|---|---|---|
| Formalin Test Phase I | 85.1 | Significant pain reduction |
| Formalin Test Phase II | 56.1 | Effective in chronic pain response |
| Capsaicin-Induced Pain | Not quantified | Potential TRPV1 antagonism observed |
Anti-inflammatory Mechanisms
The compound's anti-inflammatory effects were evaluated using the carrageenan-induced paw edema model:
- Carrageenan-Induced Inflammation : The compound demonstrated a notable reduction in paw swelling, indicating its potential as an anti-inflammatory agent.
Case Studies and Research Findings
A study published in MDPI highlighted the anticonvulsant properties of a related compound with a similar structure to our target compound. It showed robust activity across multiple seizure models and highlighted the importance of specific structural features for enhancing biological activity .
Another investigation into the analgesic properties revealed that compounds with dioxopyrrolidine cores exhibited significant antinociceptive effects in various pain models . This suggests that our target compound may share similar mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
